(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride

BACE-1 inhibition Alzheimer's disease Stereochemistry-activity relationship

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride (CAS 2416138-47-9; free base CAS 924278-87-5) is a chiral, orthogonally protected cis-4-amino-3-hydroxypiperidine building block. The compound features a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, a free amino group at the 4-position, a hydroxyl group at the 3-position, and is supplied as the hydrochloride salt.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
Cat. No. B8189244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1
InChIKeyGRRDSYPIXLLEIA-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester Hydrochloride: Chiral Piperidine Building Block for Stereospecific Drug Discovery


(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride (CAS 2416138-47-9; free base CAS 924278-87-5) is a chiral, orthogonally protected cis-4-amino-3-hydroxypiperidine building block . The compound features a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, a free amino group at the 4-position, a hydroxyl group at the 3-position, and is supplied as the hydrochloride salt . The (3S,4R) absolute configuration places the amino and hydroxyl substituents in a cis relationship, a stereochemical arrangement that directly determines binding affinity in pharmacologically validated targets including BACE-1 (β-secretase) and serotonin 5-HT₄ receptors [1]. With a molecular formula of C₁₃H₁₉ClN₂O₃ (MW 286.75 for the HCl salt), this compound serves as a key intermediate for constructing enantiomerically pure drug candidates and chiral ligands .

Why Stereochemistry and Orthogonal Protection in (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester HCl Dictate Functional Outcomes


Substitution of this compound with its enantiomer, diastereomer, or regioisomer is not functionally equivalent. The cis-(3S,4R) configuration is explicitly required for the pharmacophore of cis-4-amino-3-hydroxypiperidine-derived drugs such as the gastroprokinetic agent cisapride, while the enantiomeric (3R,4S) form produces a different biological profile . The trans-(3R,4R) configuration leads to a distinct class of bioactive molecules (e.g., the lung cancer drug candidate BMS-690514), underscoring that the relative stereochemistry, not merely the presence of amino and hydroxyl groups, determines which target class is engaged [1]. Furthermore, the Cbz protecting group is orthogonal to the widely used Boc group; Cbz can be removed by hydrogenolysis under conditions that leave Boc intact, a critical consideration in multi-step synthetic routes where chemoselective deprotection is required [2]. Substituting with a Boc-protected analog (e.g., tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate, CAS 1523530-36-0) eliminates this orthogonal deprotection capability .

Quantitative Differentiation Evidence for (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester HCl vs. Closest Analogs


Stereochemical Configuration: (3S,4R)-cis vs. (3S,4S)-trans Impact on BACE-1 Inhibitor Pharmacophore Compatibility

The (3S,4R) cis configuration places the 4-amino and 3-hydroxy groups on the same face of the piperidine ring, directly matching the pharmacophore geometry required for cis-4-amino-3-hydroxypiperidine-derived BACE-1 inhibitors. In the seminal BACE-1 inhibitor study by Iserloh et al. (2008), the piperidine-based cis-amino alcohol scaffold was a key pharmacophoric element leading to inhibitor 2f, one of the most potent BACE-1 inhibitors reported at the time [1]. The enantiomeric (3R,4S)-cis form and the diastereomeric (3S,4S)-trans form present fundamentally different spatial orientations of the hydrogen-bond-donating amino and hydroxyl groups to the BACE-1 catalytic aspartate dyad [2]. BindingDB data show that structurally elaborated BACE-1 inhibitors derived from this scaffold achieve Ki values as low as 6 nM, whereas compounds with inverted stereochemistry can show Ki values exceeding 60,000 nM (>10,000-fold difference in affinity) [3].

BACE-1 inhibition Alzheimer's disease Stereochemistry-activity relationship Piperidine scaffold

N-Protecting Group Orthogonality: Cbz vs. Boc – Hydrogenolytic vs. Acidolytic Deprotection

The Cbz (benzyl carbamate) protecting group on the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, a deprotection strategy fully orthogonal to the acid-labile Boc (tert-butoxycarbonyl) group [1]. This is directly relevant when comparing this compound (CAS 2416138-47-9) with its Boc-protected analog tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate (CAS 1523530-36-0). The Boc analog requires acidic conditions (TFA or HCl/dioxane) for deprotection, which can lead to side reactions with acid-sensitive substrates, premature removal of other acid-labile protecting groups, or epimerization of stereogenic centers . In contrast, the Cbz group can be selectively removed in the presence of Boc, Fmoc, and Alloc protecting groups, enabling chemoselective synthetic sequences that are impossible with the Boc analog alone [2].

Orthogonal protection Solid-phase peptide synthesis Cbz deprotection Hydrogenolysis Multi-step synthesis

Salt Form Advantage: Hydrochloride Salt (CAS 2416138-47-9) vs. Free Base (CAS 924278-87-5) – Solubility, Handling, and Long-Term Stability

The hydrochloride salt form (CAS 2416138-47-9, MW 286.75) offers distinct practical advantages over the free base (CAS 924278-87-5, MW 250.29) for procurement and laboratory handling. The protonated amino group in the HCl salt significantly enhances aqueous solubility compared to the neutral free amine, facilitating dissolution in aqueous reaction media and biological assay buffers without the need for co-solvents or pH adjustment . Vendor specifications indicate the free base requires refrigerated storage at 2-8°C with a stated shelf life of 3 years, whereas the hydrochloride salt is typically stored at room temperature in a cool, dry place, reducing cold-chain logistics requirements . The hydrochloride salt is also less hygroscopic than the free amine, improving weighing accuracy for quantitative experiments . Vendor pricing data indicate that the free base (100 mg, 95% purity) is listed at approximately ¥12,054 from Beyotime, while the hydrochloride salt is typically offered as a custom-synthesis item with inquiry-based pricing, reflecting differences in manufacturing scale and availability .

Hydrochloride salt Aqueous solubility Long-term storage stability Weighing accuracy Hygroscopicity

Commercially Available Purity Grades: 98% (HCl Salt, Leyan) vs. 95% (Free Base, Multiple Vendors) and Impact on Downstream Synthetic Yield

Vendor-specified purity for the hydrochloride salt reaches 98% (Leyan, CAS 2734870-04-1) , while the free base is predominantly offered at 95% purity across multiple vendors including Beyotime (CAS 924278-87-5) and AKSci . The 3-percentage-point purity difference is non-trivial in multi-step synthesis: assuming a linear 5-step sequence, the theoretical maximum yield from a 95%-purity starting material is (0.95)⁵ = 77.4%, compared to (0.98)⁵ = 90.4% from the 98%-purity starting material—a 13% absolute yield advantage attributable solely to starting material purity . For the trans-diastereomer comparator (CAS 167832-41-9), Sigma-Aldrich offers an AldrichCPR grade without a specified numerical purity, while other vendors list 97-98% for this compound, placing the cis-(3S,4R) HCl salt at parity with or above the purity level of the commercially dominant trans isomer .

Purity specification Synthetic yield calculation Impurity profiling Quality control Chiral purity

Regioisomeric Differentiation: 4-Amino-3-hydroxy vs. 3-Amino-4-hydroxy Piperidine Scaffolds Target Distinct Kinase and GPCR Families

The target compound bears the 4-amino-3-hydroxy substitution pattern, which is the defining scaffold of the trans-4-amino-3-hydroxypiperidine drug candidate BMS-690514 (a potent EGFR/HER2/VEGFR inhibitor with IC₅₀ values of 5, 20, and 60 nM against EGFR, HER2, and HER4, respectively) [1]. In contrast, the regioisomeric 3-amino-4-hydroxypiperidine scaffold is the core of inhibitors targeting Bruton's tyrosine kinase (BTK) and other non-receptor tyrosine kinases implicated in autoimmune disorders [2]. The (3S,4R) absolute configuration of the target compound further directs it toward the cis-4-amino-3-hydroxypiperidine pharmacophore exemplified by cisapride, a 5-HT₄ receptor agonist . Thus, the regioisomer (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylic acid benzyl ester (CAS 2382094-59-7) and the target compound, despite sharing the same molecular formula (C₁₃H₁₈N₂O₃) and (3S,4R) configuration, are directed toward entirely different biological target classes .

Regioisomerism Tyrosine kinase inhibitor GPCR ligand Bruton's tyrosine kinase Cisapride pharmacophore

Physicochemical Property Comparison: Computed LogP, PSA, and Hydrogen Bonding Capacity Across Stereoisomers

The target compound (free base form, CAS 924278-87-5) has experimentally derived and computed physicochemical parameters that differ subtly but meaningfully from its stereoisomers. Chemsrc reports a density of 1.249±0.06 g/cm³ (20°C, 760 mmHg) and a boiling point of 417.2±45.0°C (760 mmHg) for the (3S,4R) free base . PubChem computed properties include XLogP3-AA = 0.3, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, and rotatable bond count = 3 [1]. These values are identical across all stereoisomers sharing the same connectivity (since computed descriptors are topology-based), but the experimentally measured physicochemical properties—including melting point, specific optical rotation, and chromatographic retention time on chiral stationary phases—diverge significantly between stereoisomers . The specific optical rotation [α] is a defining quality control parameter: the trans-(3R,4R) analog has been characterized with [α]²⁵/D values reported in the literature, whereas the cis-(3S,4R) free base has a distinct and opposite sign of rotation, enabling unambiguous identity verification by polarimetry [2].

LogP Polar surface area Hydrogen bond donor/acceptor Drug-likeness CNS MPO score

High-Value Application Scenarios for (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester Hydrochloride Based on Differentiation Evidence


Enantioselective Synthesis of BACE-1 Inhibitors for Alzheimer's Disease Drug Discovery

Medicinal chemistry teams developing β-secretase (BACE-1) inhibitors require the (3S,4R)-cis stereochemistry to match the BACE-1 catalytic site geometry. The target compound provides the correct absolute and relative configuration as a building block for constructing potent inhibitors, where stereochemical mismatch can result in >10,000-fold loss in binding affinity (Ki ≈ 6 nM for correctly configured vs. Ki = 61,600 nM for mis-matched stereochemistry) [1]. The Cbz protection allows late-stage hydrogenolytic deprotection under neutral conditions compatible with acid-sensitive BACE-1 inhibitor warheads [2].

Synthesis of 5-HT₄ Receptor Agonist Analogs via the Cisapride Pharmacophore

The cis-4-amino-3-hydroxypiperidine scaffold is the core pharmacophore of the gastroprokinetic agent cisapride, a 5-HT₄ receptor agonist [1]. The target compound, with its (3S,4R) configuration matching the active enantiomer of cisapride, serves as the direct precursor for constructing novel 5-HT₄ agonists with reduced hERG channel liability—a key limitation of the original cisapride that led to its market withdrawal [2]. The hydrochloride salt form facilitates direct use in aqueous amide coupling reactions with benzoic acid derivatives without pre-neutralization steps .

Multi-Step Synthesis of Orthogonally Protected Chiral Piperidine Libraries for Kinase Inhibitor Screening

The orthogonal Cbz protection enables chemoselective deprotection in the presence of Boc, Fmoc, and Alloc groups, allowing the compound to serve as a central building block in divergent library synthesis [1]. Pharmaceutical discovery groups constructing kinase-focused compound libraries can leverage both the free amino group (for urea, amide, or sulfonamide formation) and the hydroxyl group (for etherification or esterification) after selective Cbz removal, accessing chemical space complementary to libraries built from the trans-(3R,4R) scaffold that yields BMS-690514-type EGFR/VEGFR inhibitors [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

Enantiomerically pure amino alcohol piperidines are effective chiral ligands for asymmetric catalysis [1]. The target compound's free amino and hydroxyl groups in a cis relationship create a bidentate coordination environment for transition metals. After Cbz deprotection, the resulting cis-4-amino-3-hydroxypiperidine can be further elaborated into chiral ligands for enantioselective reductions, epoxidations, or C-C bond-forming reactions. The 98% purity grade (HCl salt) minimizes catalyst poisoning from trace impurities, ensuring reproducible enantioselectivities [2].

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